

Osoresnontrine vehicle selection for studies

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Compound Focus: Osoresnontrine

CAS No.: 1189767-28-9

Cat. No.: S521137

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Osoresnontrine Drug Profile

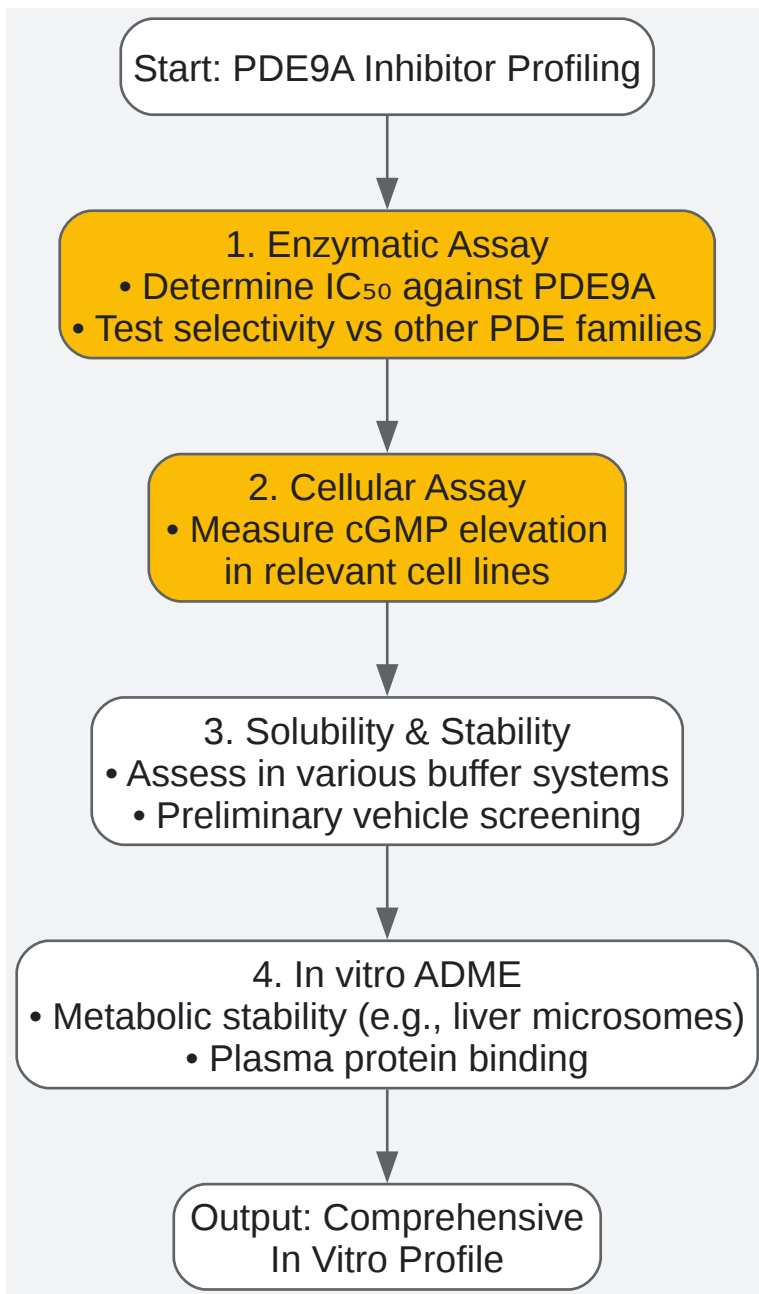
The table below summarizes the key characteristics of **Osoresnontrine** relevant for experimental design.

Property	Description
Generic Name	Osoresnontrine (also known as BI 409306) [1]
Modality	Small Molecule [1]
Status	Investigational (Previously in clinical trials for schizophrenia and Alzheimer's Disease) [1]
Mechanism of Action	Inhibitor of the high-affinity cGMP-specific phosphodiesterase 9A (PDE9A) [1]
Chemical Formula	C ₁₆ H ₁₇ N ₅ O ₂ [1]
Molecular Weight	311.345 g/mol [1]
SMILES	O=C1NC(CC2=NC=CC=C2)=NC2=C1C=NN2C1CCOCC1 [1]
Solubility (Predicted)	0.481 mg/mL [1]

Mechanism of Action & Experimental Workflow

Osoresnontrine acts by inhibiting the PDE9A enzyme. This enzyme is responsible for the hydrolysis and deactivation of cyclic guanosine monophosphate (cGMP) in the brain [1]. By inhibiting PDE9A, **Osoresnontrine** is expected to increase levels of cGMP, which is a key second messenger involved in synaptic plasticity, learning, and long-term memory [2] [3]. This mechanism underpinned its investigation for cognitive symptoms in Alzheimer's disease and schizophrenia [1].

The following diagram outlines a general workflow for key in vitro experiments to profile a PDE9 inhibitor like **Osoresnontrine**.



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Troubleshooting Guide & FAQs

Frequently Asked Questions

- **Q1: What is the primary target of Osoresnontrine?**

- **A: Osoresnontrine** is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A). Its primary mechanism is to increase cGMP levels in the brain by preventing its breakdown [1].
- **Q2: For which indications has Osoresnontrine been studied?**
 - **A:** Clinical trials have investigated **Osoresnontrine** for the treatment of cognitive impairment associated with **Alzheimer's Disease (AD)** and for **schizophrenia** [1].
- **Q3: Where can I find official clinical trial records?**
 - **A:** The investigational drug identifier is BI 409306. Records can be found on clinical trial registries such as ClinicalTrials.gov using this identifier or the DrugBank accession number **DB16274** [1].

Troubleshooting Common Issues

- **Problem: Low aqueous solubility of Osoresnontrine in buffer.**
 - **Potential Solution:** Given its predicted solubility of 0.481 mg/mL, consider using co-solvents like DMSO, PEG, or cyclodextrins for stock solutions. For in vivo studies, a systematic vehicle screening is essential [1].
- **Problem: Lack of detectable cGMP response in cellular models.**
 - **Troubleshooting Steps:**
 - **Confirm Target Expression:** Verify that your cell line endogenously expresses PDE9A or is engineered to do so.
 - **Stimulate cGMP Production:** PDE inhibition alone may not elevate cGMP; co-application with a stimulator of soluble or particulate guanylyl cyclase (e.g., a natriuretic peptide) is often necessary.
 - **Validate Assay Specificity:** Ensure your cGMP detection method (e.g., ELISA) is specific and sensitive enough for the expected changes.
- **Problem: In vivo results do not align with in vitro findings.**
 - **Troubleshooting Steps:**
 - **Review Pharmacokinetics:** Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME). Poor brain penetration could explain a lack of efficacy in CNS models.
 - **Re-evaluate Vehicle:** The vehicle must ensure adequate exposure and bioavailability. Re-formulate to improve solubility and stability for the chosen route of administration.

Detailed Experimental Protocol: PDE9A Enzymatic Assay

This protocol provides a methodology for determining the inhibitory potency (IC_{50}) of **Osoresnontrine** against PDE9A.

1. Principle: The assay measures the inhibition of recombinant human PDE9A enzyme activity by detecting the conversion of a fluorescently labeled cGMP substrate to its hydrolyzed product.

2. Reagents:

- Recombinant human PDE9A enzyme
- **Osoresnontrine** (prepare a 10 mM stock solution in DMSO)
- Fluorescent cGMP substrate (e.g., from a commercial PDE assay kit)
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM $MgCl_2$, 0.1% BSA)
- Stop solution (commercial or optimized for detection method)

3. Procedure:

- 1. Dilution Series:** Prepare a serial dilution of **Osoresnontrine** in DMSO, then further dilute in assay buffer. Include a vehicle control (DMSO at the same final concentration as test wells, typically <1%).
- 2. Reaction Setup:** In a low-volume assay plate, combine: * Assay buffer * PDE9A enzyme * **Osoresnontrine** solution or vehicle control * Initiate the reaction by adding the fluorescent cGMP substrate.
- 3. Incubation:** Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.
- 4. Stop Reaction:** Add the stop solution to terminate the enzymatic reaction.
- 5. Detection:** Measure the fluorescence signal according to the specifications of your detection kit/instrument (e.g., using a plate reader).

4. Data Analysis: * Calculate the percentage inhibition for each concentration of **Osoresnontrine** relative to the vehicle (100% activity) and blank (0% activity) controls. * Plot the percentage inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC_{50} value.

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References

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